molecular formula C14H17N3O3S2 B2372295 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 865180-17-2

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2372295
CAS No.: 865180-17-2
M. Wt: 339.43
InChI Key: XINPNVRHDSLSPS-PEZBUJJGSA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a benzo[d]thiazole core with an allyl and sulfamoyl group, contributes to its potential as a versatile molecule in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base such as potassium carbonate.

    Sulfamoylation: The sulfamoyl group can be introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base like triethylamine.

    Formation of the Final Compound: The final step involves the condensation of the intermediate with isobutyryl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics .

Medicine

In medicine, this compound has been investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins, leading to cell death. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is unique due to the presence of the allyl and sulfamoyl groups, which contribute to its diverse biological activities. The combination of these functional groups with the benzo[d]thiazole core enhances its potential as a versatile molecule in various scientific research applications.

Properties

IUPAC Name

2-methyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-4-7-17-11-6-5-10(22(15,19)20)8-12(11)21-14(17)16-13(18)9(2)3/h4-6,8-9H,1,7H2,2-3H3,(H2,15,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINPNVRHDSLSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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